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The following table summarizes key quantitative data on FIIN-2's activity against FGFR4 and related

kinases.

Target
IC50 (Half-Maximal
Inhibitory
Concentration)

Experimental
Context

Key Findings

FGFR4 (Wild-type) 12 - 31 nM [1] In vitro kinase

assay

Confirms FIIN-2 as a potent

pan-FGFR inhibitor.

FGFR4 (V550L
Gatekeeper
mutant)

255 nM [1] In vitro kinase

assay

~12-fold potency decrease

compared to wild-type, but
retains activity [1].

SRC Kinase 330 nM [1] In vitro kinase
assay

Off-target activity due to
covalent binding to analogous

P-loop cysteine [1].

Experimental Protocols for Key Assays

To help you validate and work with FIIN-2, here are the methodologies for core experiments cited in the

literature.
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Protocol 1: Covalent Binding Assessment via Mass Spectrometry

This protocol confirms the formation of a covalent adduct between FIIN-2 and the target kinase [1].

Protein Preparation: Incubate purified FGFR4 kinase domain (1-10 µg) with a 10-fold molar excess

of FIIN-2 in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5) for 1-2 hours at room temperature.
Desalting: Use a buffer exchange column or dialysis to remove unbound inhibitor and buffer

components that interfere with mass spectrometry.
Analysis: Analyze the protein sample by LC-MS (Liquid Chromatography-Mass Spectrometry).

Compare the molecular weight of the FIIN-2-treated protein to an untreated control.
Expected Result: A successful covalent bond formation is indicated by a mass shift corresponding to

the molecular weight of the FIIN-2 compound [1].
Control: Repeat the experiment with a FGFR4 protein where the P-loop cysteine (Cys552 in FGFR4)

is mutated to alanine (C552A). This mutation should abolish the mass shift, confirming the binding is
cysteine-dependent [1].

Protocol 2: Inhibitory Potency Measurement via Kinase Assay

This protocol determines the IC50 value of FIIN-2 against wild-type and mutant FGFR4 [1].

Reaction Setup: In a low-volume plate, serially dilute FIIN-2 in DMSO and mix with the FGFR4

kinase domain. A typical reaction volume is 25 µL.
Initiation: Start the kinase reaction by adding a solution containing ATP and a substrate (e.g., a

peptide substrate tagged with a fluorescent dye for detection).
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.

Detection: Use a compatible detection method (e.g., fluorescence, luminescence, or ADP-Glo assay)
to measure the remaining kinase activity.

Data Analysis: Plot the inhibition percentage against the log of the FIIN-2 concentration. Fit the data
to a dose-response curve (e.g., using a four-parameter logistic model) to calculate the IC50 value.

Troubleshooting Common Issues

Issue: Lower-than-expected potency against FGFR4.

Cause: The presence of a gatekeeper mutation (V550L/M). As the data shows, this mutation

significantly reduces FIIN-2's potency [1].
Solution: Sequence the FGFR4 gene in your model system to confirm the mutation. Consider

that FIIN-2, while less potent, may still inhibit the V550L mutant. For stronger resistance,
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alternative inhibitors like PRN1371 show even less activity against this mutant [1].

Issue: Observed off-target effects in cellular assays.

Cause: Lack of absolute selectivity. FIIN-2 can covalently bind and inhibit other kinases with a
cysteine in the analogous position of the P-loop, particularly SRC and YES [1].

Solution: Include controls using a SRC-family kinase inhibitor to deconvolute the phenotypic
contributions. For highly selective FGFR targeting, consider PRN1371, which, under the same

conditions, did not show detectable inhibition of SRC or YES [1].

Structural Mechanism & Experimental Workflow

The diagrams below illustrate FIIN-2's unique binding mechanism and a generalized workflow for its

experimental evaluation.
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Diagram 1: FIIN-2's Covalent Binding Mechanism to FGFR4

FIIN-2 forms a covalent bond with a cysteine residue (Cys552) in the P-loop of FGFR4's kinase domain.

This binding stabilizes the kinase in an inactive "DFG-out" conformation, which physically blocks ATP

binding and subsequent catalytic activity [2] [1].
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Diagram 2: Experimental Workflow for Evaluating FIIN-2
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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